

The Occurrence of N-Methylanthranilate in Citrus Fruits: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylanthranilate and its methylated derivative, methyl **N-methylanthranilate**, are significant contributors to the characteristic aroma profiles of various citrus species, particularly mandarin (Citrus reticulata). These volatile organic compounds are not only crucial for the fruit's flavor and fragrance but also have potential applications in various industries, including pharmaceuticals. This technical guide provides a comprehensive overview of the natural occurrence of **N-methylanthranilate** in citrus fruits, detailing its concentration in different species, the analytical methodologies for its quantification, and the biosynthetic pathways responsible for its production. The information is presented to support research, development, and quality control efforts related to this important natural compound.

Quantitative Occurrence of N-Methylanthranilate Derivatives in Citrus

The concentration of methyl anthranilate and its N-methylated form varies significantly among different citrus species and even within different parts of the same fruit, such as the peel and leaves. Mandarin varieties are particularly rich in these compounds, which are key to their distinct aroma. The following table summarizes the quantitative data available in the literature.



Citrus Species	Common Name	Plant Part	Compound	Concentration (%)
Citrus reticulata	Mandarin	Leaf (Petitgrain)	Methyl N- methylanthranilat e	up to 89.93[1]
Citrus reticulata	Mandarin	Peel	Methyl N- methylanthranilat e	0.1 - 0.7[2]
Citrus nobilis	Mandarin	Peel	Methyl N- methylanthranilat e	up to 0.6[3]
Citrus clementina	Clementine	Not Specified	Methyl N- methylanthranilat e	0.03[2]
Citrus sinensis	Sweet Orange	Peel	Methyl N- methylanthranilat e	0.009[2]
Citrus paradisi	Grapefruit	Peel	Methyl N- methylanthranilat e	Present[2]
Citrus aurantium	Bitter Orange	Flower (Neroli)	Methyl N- methylanthranilat e	Present[2]
Citrus junos	Yuzu	Not Specified	Methyl N- methylanthranilat e	Present[2]
Citrus limon	Lemon	Not Specified	Methyl N- methylanthranilat e	Present[2]

Experimental Protocols for Analysis



The accurate quantification of **N-methylanthranilate** and its derivatives in citrus is predominantly achieved through chromatographic techniques, primarily Gas Chromatography coupled with Mass Spectrometry (GC-MS), often preceded by a sample preparation step like Headspace Solid-Phase Microextraction (HS-SPME).

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a sensitive and solvent-free technique ideal for the analysis of volatile and semi-volatile compounds from complex matrices like citrus peel and juice.[4]

Methodology:

- Sample Preparation:
 - Weigh approximately 1.0 g of ground citrus peel or 5 mL of juice into a 20 mL headspace vial.[4]
 - Add a saturated NaCl solution to enhance the release of volatile compounds from the matrix.
 - An internal standard (e.g., 2-octanone) is added for accurate quantification.
- HS-SPME Extraction:
 - Equilibrate the vial at a constant temperature (e.g., 100°C) for a set period (e.g., 5 minutes) with agitation.[4]
 - Expose a 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
 SPME fiber to the headspace above the sample for a defined extraction time (e.g., 15 minutes) at the same temperature.[4]
- GC-MS Analysis:
 - Desorption: Thermally desorb the extracted analytes from the SPME fiber in the GC injector at a high temperature (e.g., 250°C) for a few minutes (e.g., 5 minutes).[4]



- Gas Chromatograph (GC) System: Agilent 7890B or equivalent.[4]
- \circ Column: DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent.[4]
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
- Oven Temperature Program: A typical program starts at 40°C for 3.5 minutes, ramps to 100°C at 10°C/min, then to 180°C at 7°C/min, and finally to 280°C at 25°C/min, holding for 7 minutes.[4]
- Mass Spectrometer (MS) System: Agilent 7000D series or equivalent.[4]
- o Ionization Mode: Electron Impact (EI) at 70 eV.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-400.
- Quantification:
 - Identification is achieved by comparing the mass spectrum of the analyte with reference spectra from libraries such as NIST and Wiley.
 - Quantification is performed by constructing a calibration curve using standard solutions of methyl N-methylanthranilate of known concentrations. The characteristic ions for methyl N-methylanthranilate in Selected Ion Monitoring (SIM) mode are m/z 151 (quantification ion), 120, and 119 (qualifier ions).[2]

Biosynthesis of N-Methylanthranilate in Citrus

N-Methylanthranilate is a secondary metabolite derived from the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in plants. The biosynthesis begins with anthranilate, an intermediate in the tryptophan pathway.[2] The subsequent methylation steps are catalyzed by specific methyltransferase enzymes.



In citrus, the formation of methyl **N-methylanthranilate** involves a two-step methylation process. First, anthranilate is methylated to form **N-methylanthranilate**, which is then further methylated to yield methyl **N-methylanthranilate**. In sweet orange (Citrus sinensis), a salicylic acid methyltransferase (SAMT) has been identified that is capable of methylating anthranilate. [5][6] Furthermore, an anthranilate N-methyltransferase, which catalyzes the N-methylation of anthranilate, has been found in Citrus microcarpa.[7]



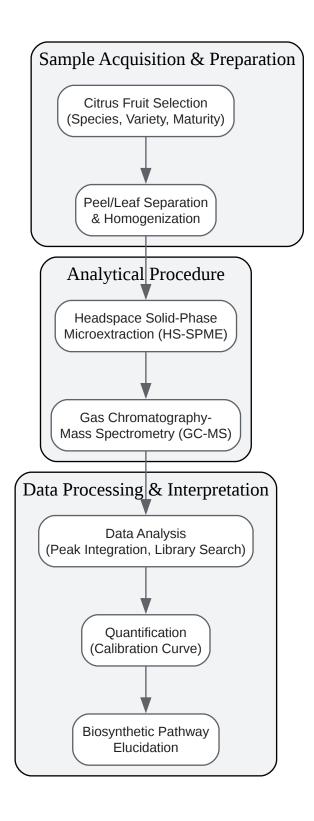
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Caption: Biosynthesis of Methyl N-Methylanthranilate in Citrus.

Experimental and Logical Workflow

The analysis of **N-methylanthranilate** in citrus and the understanding of its biosynthesis follow a structured workflow, from sample collection to data interpretation.





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Caption: General workflow for **N-Methylanthranilate** analysis.



Conclusion

The presence and concentration of **N-methylanthranilate** and its derivatives are key determinants of the aromatic quality of certain citrus fruits, especially mandarins. The methodologies outlined in this guide provide a robust framework for the accurate quantification of these compounds, which is essential for quality control, breeding programs, and the exploration of their potential applications. Further research into the specific regulatory mechanisms of the biosynthetic pathway could open new avenues for the metabolic engineering of citrus fruits with enhanced flavor profiles and for the biotechnological production of these valuable natural compounds.

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